4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one
Overview
Description
4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an indenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride . The key steps include the formation of the silyl ether and subsequent reactions to introduce the indenone moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indenone structure.
Substitution: The silyl ether group can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like n-butyllithium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its silyl ether and indenone functionalities. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the indenone moiety.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a silyl ether group but has different functional groups attached.
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one is unique due to its combination of the silyl ether and indenone structures, which confer specific chemical reactivity and potential biological activity not found in simpler silyl ethers or indenone derivatives .
Properties
CAS No. |
119229-09-3 |
---|---|
Molecular Formula |
C15H22O2Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H22O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8H,9-10H2,1-5H3 |
InChI Key |
MXQNFZNLFDXTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2=O |
Origin of Product |
United States |
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